Cas no 2580102-98-1 (rac-methyl (1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylate)

Technical Introduction: rac-Methyl (1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylate is a chiral cycloheptane derivative featuring a carboxylate ester and an amino group at the 1- and 5-positions, respectively, with geminal difluorination at the 4-position. The stereochemistry (1R,5R) and fluorine substitution enhance its utility as a building block in medicinal chemistry, offering conformational rigidity and metabolic stability. The methyl ester moiety improves solubility and handling, while the amino group provides a versatile handle for further functionalization. This compound is particularly valuable in the synthesis of fluorinated bioactive molecules, where its structural features contribute to enhanced binding affinity and pharmacokinetic properties. Its well-defined stereochemistry ensures reproducibility in asymmetric synthesis applications.
rac-methyl (1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylate structure
2580102-98-1 structure
Product Name:rac-methyl (1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylate
CAS No:2580102-98-1
MF:C9H15F2NO2
MW:207.217709779739
CID:5658024
PubChem ID:165888781
Update Time:2025-05-19

rac-methyl (1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • rac-methyl (1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylate
    • 2580102-98-1
    • EN300-27729518
    • Inchi: 1S/C9H15F2NO2/c1-14-8(13)6-2-3-7(12)9(10,11)5-4-6/h6-7H,2-5,12H2,1H3/t6-,7-/m1/s1
    • InChI Key: QHYICHGZMFCUNM-RNFRBKRXSA-N
    • SMILES: FC1(CC[C@H](C(=O)OC)CC[C@H]1N)F

Computed Properties

  • Exact Mass: 207.10708505g/mol
  • Monoisotopic Mass: 207.10708505g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 221
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 52.3Ų

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rac-methyl (1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylate Related Literature

Additional information on rac-methyl (1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylate

Research Update on rac-methyl (1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylate (CAS: 2580102-98-1)

Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the potential of rac-methyl (1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylate (CAS: 2580102-98-1) as a promising scaffold for drug development. This compound, characterized by its unique difluorinated cycloheptane structure, has garnered attention due to its potential applications in targeting various biological pathways. The following sections provide an overview of the latest research findings, methodologies, and implications for future studies.

The synthesis and characterization of rac-methyl (1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylate have been detailed in recent publications, emphasizing its stereochemical complexity and the challenges associated with its enantioselective preparation. Researchers have employed advanced techniques such as asymmetric catalysis and chiral resolution to obtain enantiomerically pure forms of the compound, which are critical for evaluating its biological activity. The difluorination at the 4-position of the cycloheptane ring has been shown to enhance metabolic stability and bioavailability, making it a valuable moiety in medicinal chemistry.

In vitro and in vivo studies have explored the pharmacological properties of rac-methyl (1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylate, particularly its interaction with enzymes and receptors involved in inflammatory and neurodegenerative diseases. Preliminary results indicate that the compound exhibits moderate inhibitory activity against specific proteases and kinases, suggesting its potential as a lead compound for further optimization. Additionally, its ability to cross the blood-brain barrier has sparked interest in its application for central nervous system (CNS) disorders.

Recent computational studies have utilized molecular docking and dynamics simulations to elucidate the binding modes of rac-methyl (1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylate with target proteins. These studies have provided insights into the structural determinants of its activity and have guided the design of derivatives with improved potency and selectivity. The integration of experimental and computational approaches has been instrumental in advancing the understanding of this compound's mechanism of action.

Despite these promising findings, challenges remain in the development of rac-methyl (1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylate as a therapeutic agent. Issues such as scalability of synthesis, pharmacokinetic properties, and potential off-target effects need to be addressed in future research. Collaborative efforts between academia and industry will be essential to overcome these hurdles and translate the compound's potential into clinical applications.

In conclusion, rac-methyl (1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylate represents a compelling case study in the intersection of chemical synthesis and biological evaluation. Its unique structural features and promising bioactivity profile underscore its relevance in contemporary drug discovery. Continued research efforts are expected to further elucidate its therapeutic potential and pave the way for novel treatments in various disease areas.

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